molecular formula C16H12BrCl2N3O2S B4366094 N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE

N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE

Cat. No.: B4366094
M. Wt: 461.2 g/mol
InChI Key: PUYXROBGESFSQS-UHFFFAOYSA-N
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Description

N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and chlorobenzyl groups, along with a chlorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction, where the pyrazole ring is functionalized with bromine and chlorobenzyl groups. The reaction conditions often include the use of strong electrophiles and catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter certain substituents.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. For example, bromination may involve the use of bromine or N-bromosuccinimide (NBS) under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, bromination would yield a brominated derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring with bromine and chlorobenzyl substituents, along with a chlorobenzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

N-[4-bromo-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrCl2N3O2S/c17-14-10-22(9-11-3-1-2-4-15(11)19)20-16(14)21-25(23,24)13-7-5-12(18)6-8-13/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYXROBGESFSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrCl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE
Reactant of Route 2
N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE
Reactant of Route 4
N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE
Reactant of Route 5
N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE

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